molecular formula C5H13NOS B2859915 (R)-2-Methylbutane-2-sulfinamide CAS No. 446021-71-2

(R)-2-Methylbutane-2-sulfinamide

Cat. No.: B2859915
CAS No.: 446021-71-2
M. Wt: 135.23
InChI Key: XMGHCOUHHPRMOH-MRVPVSSYSA-N
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Description

(R)-2-Methylbutane-2-sulfinamide is a chiral sulfinamide compound with the molecular formula C5H13NOS. It is a pale-yellow to yellow-brown liquid with a molecular weight of 135.23 g/mol. This compound is known for its utility in organic synthesis, particularly in the formation of chiral intermediates and products.

Synthetic Routes and Reaction Conditions:

  • Chiral Auxiliary Synthesis: this compound can be synthesized using chiral auxiliaries, which are compounds that induce chirality in a substrate during a chemical reaction.

  • Reduction of Sulfonyl Chlorides: Another method involves the reduction of sulfonyl chlorides using chiral reducing agents.

  • Asymmetric Catalysis: Asymmetric catalysis can also be employed to synthesize this compound, using chiral catalysts to drive the reaction towards the desired enantiomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert sulfinamides to amines.

  • Substitution: Substitution reactions can involve the replacement of functional groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(R)-2-Methylbutane-2-sulfinamide is widely used in scientific research due to its chiral properties and versatility in organic synthesis. Its applications include:

  • Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

  • Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

  • Medicine: Utilized in the development of chiral drugs, which can have different biological activities based on their chirality.

  • Industry: Applied in the production of fine chemicals and materials requiring high enantiomeric purity.

Mechanism of Action

(R)-2-Methylbutane-2-sulfinamide is similar to other sulfinamides, such as tert-butanesulfinamide and (R)-2-methyl-2-propanesulfinamide. it is unique in its chiral properties and specific applications in asymmetric synthesis. The comparison highlights its effectiveness in inducing chirality and producing enantiomerically pure compounds.

Comparison with Similar Compounds

  • Tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.

  • (R)-2-Methyl-2-propanesulfinamide: Similar chiral auxiliary with applications in organic synthesis.

Properties

IUPAC Name

(R)-2-methylbutane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGHCOUHHPRMOH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[S@@](=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446021-71-2
Record name (R)-2-Methylbutane-2-sulfinamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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